1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea
Description
1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea is a thiourea derivative characterized by a 2-phenylethyl group and a 4-(trifluoromethoxy)phenyl substituent attached to the thiourea core (N—C(═S)—N). Thioureas are known for their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties, often modulated by substituent electronic and steric effects .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)22-14-8-6-13(7-9-14)21-15(23)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDINXRYEVREFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 1-(2-phenylethyl)thiourea with 4-(trifluoromethoxy)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography.
Chemical Reactions Analysis
1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The thiourea group can be hydrolyzed to form corresponding amines and carbonyl compounds under acidic or basic conditions.
Scientific Research Applications
1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiourea Derivatives
*TFM = Trifluoromethyl
Key Observations :
- Electron-Withdrawing Groups : The -OCF₃ group in the target compound offers a balance of electron withdrawal and steric bulk, contrasting with the stronger -CF₃ group in compound 9g .
- Hydrogen Bonding : Thioureas with carbonyl groups (e.g., 2-chlorobenzoyl in ) exhibit intramolecular N—H⋯O bonds, stabilizing planar conformations. The target compound lacks such bonds but may form intermolecular N—H⋯S interactions .
- Solubility : Piperazinyl substituents (e.g., ) improve water solubility, whereas the target’s 2-phenylethyl group may reduce it.
Key Observations :
- Antitumor Activity: Compound 9g’s pyridine-4-amino and -CF₃ groups enhance B-Raf binding, suggesting the target’s -OCF₃ group may similarly improve target affinity .
- Antimicrobial Activity : The -CF₃ group in correlates with antifungal effects, implying the target’s -OCF₃ could offer comparable or reduced activity due to lower electronegativity.
Key Observations :
- Synthesis : Most thioureas are synthesized via nucleophilic addition of amines to isothiocyanates, as in . The target compound likely follows this route using 2-phenylethylamine and 4-(trifluoromethoxy)phenyl isothiocyanate.
- Melting Points : Higher melting points (e.g., 156–157°C in ) correlate with strong intermolecular interactions, which the target compound may lack due to its flexible 2-phenylethyl chain.
Biological Activity
1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight: 296.31 g/mol
- CAS Number: Not specified in the available literature.
Cytotoxic Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant cytotoxic activity against various cancer cell lines. The compound under review has shown promising results in inhibiting the growth of specific tumor cells.
Case Studies and Findings
- Cytotoxicity Assays : In vitro studies using different cancer cell lines such as SW480 (colon cancer), PC3 (prostate cancer), and K-562 (leukemia) have reported IC50 values below 10 µM, indicating potent cytotoxic effects. For instance, one study indicated that compounds similar to our target compound significantly reduced cell viability by up to 93% in SW480 cells at optimal concentrations .
- Mechanisms of Action : The cytotoxic effects are primarily attributed to the induction of apoptosis and necrosis in cancer cells. Flow cytometry analyses revealed that treated cells exhibited increased late-stage apoptosis, particularly notable in SW480 and K-562 cell lines where over 95% of cells underwent apoptosis after treatment with certain thiourea derivatives .
- Comparative Efficacy : The efficacy of this compound was compared to standard chemotherapeutic agents like cisplatin and doxorubicin, revealing superior selectivity and potency against malignant cells with lower toxicity towards normal cells .
Antiproliferative Activity
The antiproliferative properties of this compound were assessed through various assays, including MTT and trypan blue exclusion tests. Results indicated a marked decrease in cell proliferation rates across multiple cancer types, suggesting a broad-spectrum activity against malignancies.
Table 1: Summary of Cytotoxic Effects
| Cell Line | IC50 (µM) | % Cell Viability Reduction |
|---|---|---|
| SW480 | < 10 | 93% |
| PC3 | < 10 | 69% |
| K-562 | < 10 | 66% |
Apoptotic Activity
The compound's ability to induce apoptosis was further characterized by examining the expression levels of apoptotic markers. The results indicated that treatment led to significant changes in protein levels associated with apoptosis pathways.
Key Findings:
- Increased expression of pro-apoptotic proteins.
- Decreased levels of anti-apoptotic proteins.
- Enhanced activation of caspases involved in the apoptotic cascade.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
